tert-butyl N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]carbamate
Description
tert-Butyl N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]carbamate is a carbamate derivative characterized by a tert-butyl carbamate group attached to a 2-hydroxy-2-(3-hydroxyphenyl)ethyl backbone. This compound is structurally significant due to its dual hydroxyl groups and the tert-butyl protecting group, which enhances stability during synthetic processes. Carbamates of this type are frequently employed in pharmaceutical chemistry as intermediates, leveraging the tert-butyl group for temporary amine protection during multi-step syntheses . The 3-hydroxyphenyl moiety may confer biological relevance, as phenolic groups are common in bioactive molecules, including adrenergic receptor ligands .
Properties
Molecular Formula |
C13H19NO4 |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
tert-butyl N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-8-11(16)9-5-4-6-10(15)7-9/h4-7,11,15-16H,8H2,1-3H3,(H,14,17) |
InChI Key |
BGLLEFHOULRPGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC(=CC=C1)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable hydroxyphenyl derivative. One common method is the reaction of tert-butyl carbamate with 3-hydroxyphenylacetaldehyde in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbamate moiety can be reduced to form amines.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Tert-butyl N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins, affecting their function .
Comparison with Similar Compounds
Ethyl (3-Hydroxyphenyl)carbamate
- Structure : Substitutes the tert-butyl group with an ethyl carbamate and lacks the 2-hydroxyethyl side chain.
- Properties: Lower molecular weight (C₉H₁₁NO₃, 181.19 g/mol) compared to the target compound (estimated C₁₃H₁₉NO₄, 265.29 g/mol).
- Applications : Found in natural product extracts (e.g., Piper guineense), with the highest retention time in chromatographic analyses, suggesting moderate polarity .
tert-Butyl N-[2-(5-Chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate
- Structure : Features a benzimidazolone ring and a chloro substituent instead of the 3-hydroxyphenyl group.
- Properties : Higher molecular weight (C₁₄H₁₈ClN₃O₃, 335.76 g/mol) due to the benzimidazolone moiety. The chloro group enhances electrophilicity, making it suitable for nucleophilic substitution reactions .
- Synthesis : Prepared via coupling reactions between tert-butyl carbamate intermediates and halogenated aromatic precursors, followed by deprotection with trifluoroacetic acid .
tert-Butyl N-[2-Amino-1-(3-bromophenyl)ethyl]carbamate
- Structure: Contains a 3-bromophenyl group and an aminoethyl side chain.
- Properties: Molecular weight 315.21 g/mol (C₁₃H₁₉BrN₂O₂). The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the amino group allows further functionalization .
(R)-N-(2-Hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methylglycine
- Structure : Shares the 2-hydroxy-2-(3-hydroxyphenyl)ethyl backbone but replaces the tert-butyl carbamate with a methylglycine group.
- Properties: Molecular weight 225.24 g/mol (C₁₁H₁₅NO₄). The glycine moiety introduces zwitterionic character, affecting solubility and receptor binding profiles. This compound is a recognized impurity in phenylephrine hydrochloride formulations .
Structural and Functional Comparison Table
Key Research Findings
- Protecting Group Utility : The tert-butyl carbamate group is preferred in multi-step syntheses due to its stability under basic conditions and ease of removal .
- Chromatographic Behavior : Ethyl carbamate derivatives exhibit higher retention times in HPLC, correlating with their polarity and aromatic substitution patterns .
Biological Activity
Tert-butyl N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]carbamate is a carbamate compound with significant potential in biological applications. It is characterized by its unique structural features, including a tert-butyl group and a hydroxyphenyl moiety, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₉NO₄
- Molecular Weight : 253.29 g/mol
- Functional Groups : Hydroxy group, carbamate group
The presence of the hydroxyphenyl group enhances the compound's ability to interact with biological targets through hydrogen bonding and hydrophobic interactions, making it a valuable candidate for therapeutic research .
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which may lead to therapeutic applications in conditions such as cancer and inflammation.
- Receptor Binding : Its structural features allow it to bind effectively to various receptors, influencing signaling pathways that are crucial for cellular function .
- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in protein function and metabolic pathways .
Biological Activity and Therapeutic Potential
Research has indicated that this compound possesses significant biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.
- Anticancer Properties : Its ability to inhibit specific enzymes involved in cancer progression highlights its potential as an anticancer agent .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Study on Enzyme Inhibition :
- A study demonstrated that this compound inhibited a specific enzyme with an IC50 value indicative of significant potency. The mechanism involved competitive inhibition, suggesting that the compound could be developed into a therapeutic agent .
-
Receptor Binding Studies :
- Research utilizing radiolabeled binding assays showed that the compound binds effectively to target receptors, influencing downstream signaling pathways relevant in cancer biology .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Tert-butyl (4-hydroxyphenyl)carbamate | 19962-06-2 | 0.98 |
| Tert-butyl (2-hydroxyphenyl)carbamate | 186663-74-1 | 0.92 |
| Tert-butyl (4-aminophenyl)carbamate | 71026-66-9 | 0.88 |
| Tert-butyl (3-(methylamino)phenyl)carbamate | 1134328-09-8 | 0.86 |
This table illustrates that while there are several structurally similar compounds, the specific arrangement of functional groups in this compound enhances its biological activity compared to others .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
